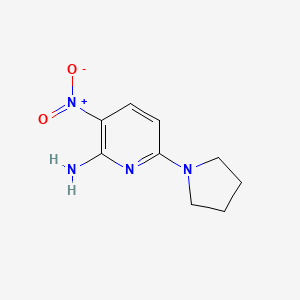
3-Nitro-6-pyrrolidin-1-ylpyridin-2-amine
Descripción general
Descripción
3-Nitro-6-pyrrolidin-1-ylpyridin-2-amine: is a compound that features a pyrrolidine ring attached to a pyridine ring, with a nitro group at the 3-position and an amine group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-6-pyrrolidin-1-ylpyridin-2-amine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Nitro Group: The nitro group can be introduced via nitration reactions, typically using nitric acid and sulfuric acid as reagents.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Coupling of Pyridine and Pyrrolidine Rings: The final step involves coupling the pyridine and pyrrolidine rings, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and cyclization reactions, utilizing continuous flow reactors to ensure efficient and safe production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which may have different biological activities.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
Overview
3-Nitro-6-pyrrolidin-1-ylpyridin-2-amine is a heterocyclic compound with promising applications in various fields, including medicinal chemistry, materials science, and biological research. Its unique structural features, such as the nitro group and pyrrolidine moiety, contribute to its reactivity and potential biological activities.
Medicinal Chemistry
This compound serves as a building block for synthesizing pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to compounds with potential therapeutic effects, particularly in treating neurological disorders and cancers.
Key Findings:
- Anticancer Activity: Preliminary studies indicate that this compound may induce apoptosis and exhibit cytotoxicity against tumor cells, suggesting its potential as an anticancer agent.
- Neurological Effects: The compound's similarity to known nitric oxide synthase inhibitors positions it as a candidate for exploring treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Materials Science
In materials science, this compound is utilized in developing novel materials with specific electronic and optical properties. Its unique chemical structure enables the creation of advanced materials that can be applied in various technological contexts.
Biological Research
The compound is actively investigated for its interactions with biological pathways. Its ability to modulate enzyme activity and receptor binding makes it a valuable tool in studying cellular mechanisms.
Mechanism of Action:
The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The pyrrolidine ring enhances the compound's ability to penetrate biological membranes, facilitating its action on target proteins.
Case Studies
Several case studies highlight the diverse applications of this compound:
- Anticancer Research: A study demonstrated that derivatives of this compound induced apoptosis in various cancer cell lines, showcasing its potential as a lead compound in cancer therapy.
- Neuroprotective Studies: Investigations into the compound's effects on neuronal cells revealed its capability to inhibit nitric oxide synthase, suggesting therapeutic benefits in neurodegenerative conditions.
- Material Development: Research focused on using this compound to synthesize new polymers with enhanced electrical conductivity, indicating its utility in advanced material applications.
Mecanismo De Acción
The mechanism of action of 3-Nitro-6-pyrrolidin-1-ylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the pyrrolidine and pyridine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
3-Nitro-4-pyrrolidin-1-ylpyridine: Similar structure but different position of the nitro group.
6-Amino-3-nitropyridine: Similar functional groups but lacks the pyrrolidine ring.
2-Nitro-6-pyrrolidin-1-ylpyridine: Similar structure but different position of the nitro group.
Uniqueness: 3-Nitro-6-pyrrolidin-1-ylpyridin-2-amine is unique due to the specific positioning of the nitro and amine groups, which can influence its reactivity and biological activity
Propiedades
Fórmula molecular |
C9H12N4O2 |
|---|---|
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
3-nitro-6-pyrrolidin-1-ylpyridin-2-amine |
InChI |
InChI=1S/C9H12N4O2/c10-9-7(13(14)15)3-4-8(11-9)12-5-1-2-6-12/h3-4H,1-2,5-6H2,(H2,10,11) |
Clave InChI |
XGDXGAIMUDSKCG-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=NC(=C(C=C2)[N+](=O)[O-])N |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













